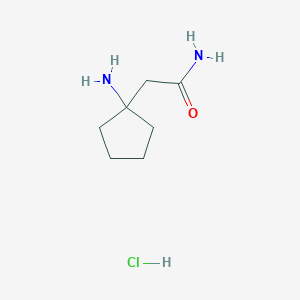

2-(1-Aminocyclopentyl)acetamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Aminocyclopentyl)acetamide;hydrochloride is a chemical compound with the molecular formula C7H15ClN2O It is a hydrochloride salt form of 2-(1-aminocyclopentyl)acetamide, which is characterized by the presence of an aminocyclopentyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)acetamide;hydrochloride typically involves the reaction of 1-aminocyclopentane with acetic anhydride or acetyl chloride to form the corresponding acetamide. The reaction is usually carried out under controlled conditions, such as in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting acetamide is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopentyl)acetamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(1-Aminocyclopentyl)acetamide;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopentyl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopentyl group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1-Aminocyclopentaneacetic acid hydrochloride: This compound has a similar aminocyclopentyl group but differs in the presence of an acetic acid moiety instead of an acetamide.

2-(1-Aminocyclopentyl)acetic acid hydrochloride: Similar to the above compound, it contains an acetic acid group.

Uniqueness

2-(1-Aminocyclopentyl)acetamide;hydrochloride is unique due to its specific combination of an aminocyclopentyl group and an acetamide moiety. This structure provides distinct chemical and biological properties that can be leveraged in various applications.

Biological Activity

2-(1-Aminocyclopentyl)acetamide;hydrochloride is a hydrochloride salt of a compound that exhibits significant biological activity. Its unique structure, featuring an aminocyclopentyl group linked to an acetamide moiety, facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C7H14ClN1O1

- Molecular Weight : 164.66 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in water due to the hydrochloride group, enhancing its solubility in polar solvents.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors through hydrogen bonding and electrostatic interactions. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity.

- Receptor Modulation : It can modulate receptor signaling pathways, affecting physiological responses.

Biological Activity Studies

Research has shown that this compound can effectively bind to various biological targets. The following table summarizes key findings from studies on its biological activity:

| Biological Target | Effect Observed | Reference |

|---|---|---|

| CDK9/cyclin T1 | Potent inhibition | |

| Various Enzymes | Modulation of activity | |

| Receptor Interactions | Altered signaling |

Case Studies and Research Findings

- Inhibition of CDK9 : In preclinical studies, this compound demonstrated potent inhibition of CDK9, a critical enzyme in regulating transcription. This inhibition was linked to its structural features that allow effective binding within the ATP-competitive site of the enzyme .

- Receptor Binding Studies : Interaction studies have revealed that the compound can effectively modulate receptor activity, potentially leading to therapeutic applications in conditions where receptor signaling is disrupted.

- Comparative Analysis with Similar Compounds : The compound's unique structure was compared with similar compounds, revealing distinct properties that may enhance its efficacy in biological systems. For instance, compounds with smaller cycloalkane rings showed reduced potency against CDK9, highlighting the significance of the cyclopentyl structure in maintaining biological activity .

Applications in Drug Development

Due to its biological activities, this compound is being explored for potential therapeutic applications:

- Cancer Therapy : Its ability to inhibit CDK9 suggests a role in cancer treatment, particularly in tumors where CDK9 is overactive.

- Neuropharmacology : Given its interactions with neurotransmitter receptors, there is potential for applications in treating neurological disorders.

Properties

IUPAC Name |

2-(1-aminocyclopentyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-6(10)5-7(9)3-1-2-4-7;/h1-5,9H2,(H2,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHEOVZMGLDJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.